Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride
描述
属性
IUPAC Name |
(1R,5S)-6-bromo-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN.ClH/c6-5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2;1H/t3-,4+,5?; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHJSCCHBYABFP-FLGDEJNQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2Br)CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2Br)CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride can be achieved through a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This method provides a practical route to obtain 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . The reaction conditions typically involve the use of palladium catalysts and maleimides, which facilitate the cyclopropanation process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring consistent yields, and implementing purification techniques suitable for large-scale production.
化学反应分析
Types of Reactions
Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired transformation and the nature of the substituents involved.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
科学研究应用
Chemical Properties and Structure
- Molecular Formula : CHBrClN
- CAS Number : 2089245-75-8
- Structural Features : The compound features a bicyclic framework with a nitrogen atom and a bromine substituent at the 6-position, contributing to its distinct reactivity and biological interactions.
Pharmacological Applications
- Neurological Disorders : Research indicates that rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride may influence neurotransmitter systems, making it a candidate for treating neurological disorders such as depression or anxiety. Its mechanism of action involves interactions with specific molecular targets that modulate biological pathways related to mood and cognition.
- Drug Development : The compound's ability to affect neurotransmission positions it as a potential lead in drug development for various therapeutic areas. Studies have shown that it interacts with multiple biological targets, which is crucial for understanding its pharmacological profile.
Synthetic Applications
This compound is utilized in organic synthesis due to its complex structure:
- Synthesis of Analogues : The compound serves as a precursor for synthesizing various analogues and derivatives that may exhibit enhanced biological activity or specificity .
- Chiral Resolution : Its unique structure allows for enantiomeric resolution processes, which are essential in the synthesis of chiral pharmaceuticals .
Case Study 1: Interaction with P2Y14 Receptors
A study focused on the modification of piperidine analogues to probe receptor affinity highlights the potential of this compound in developing high-affinity antagonists for P2Y14 receptors. This research indicates that modifications can lead to compounds with improved pharmacological profiles, showcasing the versatility of this bicyclic compound in drug design .
Case Study 2: Neurotransmitter Modulation
Another research effort explored how this compound affects neurotransmitter systems in animal models. Findings suggest that this compound can modulate serotonin and dopamine levels, which are critical in managing mood disorders.
作用机制
The mechanism of action of Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The bromine and nitrogen atoms within its structure play crucial roles in its reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
相似化合物的比较
Substituent and Structural Variations
Key Research Findings
- Reactivity: The bromine atom in the parent compound enables cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl/heteroaryl introductions, a feature less feasible in non-halogenated analogs like the methoxymethyl or Boc-protected derivatives.
- Biological Activity : Ethyl and methyl carboxylate analogs (e.g., 1373253-19-0, 1212063-26-7) are critical intermediates in synthesizing mutant IDH1 inhibitors, showing efficacy in leukemia models.
- Solubility and Stability : The methoxymethyl analog (1807901-57-0) exhibits improved aqueous solubility compared to the bromo derivative, making it favorable for in vivo studies. Boc-protected derivatives (e.g., 489438-95-1) prevent unwanted amine reactions during multi-step syntheses.
- Fluorine Effects : The difluoro/trifluoromethyl analog (2580102-29-8) leverages fluorine’s electronegativity and lipophilicity to enhance target binding and pharmacokinetics.
Commercial Availability and Pricing
- The bromo derivative (2089245-75-8) is available from Ambeed, Inc., in bulk quantities.
- The methoxymethyl analog (1807901-57-0) is priced at ~€1,736.43 per gram for research quantities.
- Ethyl carboxylate derivatives (e.g., 1373253-19-0) are offered by multiple suppliers, with prices varying by scale.
生物活性
Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride is a compound of significant interest in pharmacological research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHBrClN |
| Molar Mass | 198.49 g/mol |
| CAS Number | 2089245-75-8 |
| Synonyms | 6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride |
Research indicates that this compound exhibits its biological effects primarily through interactions with opioid receptors. Specifically, it has been identified as a μ-opioid receptor ligand, which is crucial for its analgesic properties. The structure-activity relationship (SAR) studies have shown that modifications to this compound can enhance its binding affinity and selectivity for the μ-opioid receptor over δ and κ subtypes .
Cytotoxicity and Apoptosis Induction
A significant aspect of the biological activity of this compound is its cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that treatment with this compound leads to:
- Increased apoptosis : The percentage of early apoptotic cells increased significantly in HeLa cells (from 4.5% to 38.5%) and CT26 cells (from 10.5% to 23.4%) after treatment with the compound at concentrations of 10 μg/mL for 72 hours .
- Cell cycle arrest : The compound caused an accumulation of cells in the SubG1 phase, indicating activation of apoptosis and a reduction in cell motility .
Case Study: In Vivo Tumor Growth Dynamics
Preliminary in vivo experiments conducted on Balb/C mice indicated that administration of this compound did not show statistically significant differences in tumor growth dynamics compared to control groups. However, low mortality rates and the absence of systemic toxicity suggest potential for further development as an anti-tumor agent .
Comparative Studies
Comparative studies with other compounds in the same class have highlighted the effectiveness of this compound:
| Compound | IC (μM) | Apoptosis Induction | Cell Cycle Arrest |
|---|---|---|---|
| Rac-(1R,5S,6R)-6-bromo... | 4.2 - 24.1 | Yes | Yes |
| Compound A | 10 | Moderate | Yes |
| Compound B | 15 | Low | No |
常见问题
Q. What are the key synthetic routes for Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride?
The synthesis typically involves constructing the azabicyclo[3.1.0]hexane core followed by bromination at the 6-position. A common approach includes:
- Cyclopropanation : Using diazo compounds or transition-metal catalysts to form the bicyclic framework.
- Bromination : Electrophilic or radical bromination under controlled conditions (e.g., NBS in DCM at 0–25°C) .
- Hydrochloride Formation : Acidic workup (e.g., HCl in ether) to precipitate the final product . Key catalysts include palladium for cyclopropanation and Lewis acids for regioselective bromination.
Q. How is the stereochemistry of this compound confirmed?
Stereochemical assignment relies on:
- X-ray Crystallography : Resolving the absolute configuration of crystalline derivatives (e.g., tert-butyl ester analogs) .
- NMR Spectroscopy : Analyzing coupling constants (e.g., ) and NOE correlations to confirm spatial arrangements .
- Chiral HPLC : Separating enantiomers using chiral stationary phases (e.g., amylose-based columns) .
Q. What are the primary chemical reactions this compound undergoes?
The bromine atom and bicyclic amine structure enable:
- Nucleophilic Substitution : Bromine displacement by amines or alkoxides in polar aprotic solvents (e.g., DMF, 60°C) .
- Reductive Dehalogenation : Using Pd/C with H₂ or Zn/HOAc to yield des-bromo analogs .
- Amine Functionalization : Acylation or sulfonylation at the 3-aza position under Schotten-Baumann conditions .
Advanced Research Questions
Q. How to design experiments to assess its biological activity?
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with receptors like GABAₐ or NMDA subunits .
- In Vitro Assays : Measure IC₅₀ values via fluorescence-based enzymatic inhibition (e.g., kinase assays) or radioligand binding (e.g., -labeled competitors) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS .
Q. How to resolve contradictions in reaction yield data across studies?
- Parameter Optimization : Systematically vary temperature, solvent (e.g., THF vs. DCE), and catalyst loading to identify critical factors .
- Byproduct Analysis : Use GC-MS or HRMS to detect intermediates (e.g., over-reduction products) that reduce yield .
- Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to pinpoint bottlenecks .
Q. What methods optimize the compound’s stability in solution?
- pH Control : Maintain solutions at pH 4–6 (buffered with citrate or acetate) to prevent amine protonation or hydrolysis .
- Lyophilization : Freeze-dry aqueous solutions with cryoprotectants (e.g., trehalose) for long-term storage .
- Light/Temperature Avoidance : Store in amber vials at –20°C to minimize photolytic or thermal degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
